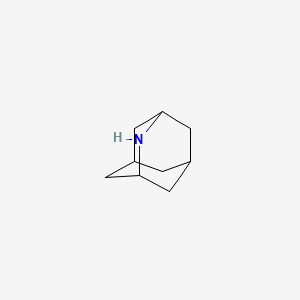

2-Azaadamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSDEVRDASOICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Applications of 2-Azaadamantane

Abstract

This technical guide provides a comprehensive overview of 2-azaadamantane, a saturated heterocyclic scaffold that has garnered significant interest in both synthetic and medicinal chemistry. From its initial synthesis to its pivotal role as a precursor for advanced oxidation catalysts and its incorporation into novel therapeutic agents, this document will explore the rich history, diverse synthetic strategies, and burgeoning applications of this unique molecule. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a thorough analysis of its spectroscopic and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound and its derivatives.

Introduction: The Allure of the Adamantane Cage and its Heterocyclic Analogs

Adamantane, a tricyclic alkane with a rigid, diamondoid structure, has long captivated the imagination of chemists. Its unique conformational rigidity, high lipophilicity, and predictable three-dimensional geometry have made it a valuable building block in materials science and medicinal chemistry.[1] The introduction of heteroatoms into the adamantane framework, creating azaadamantanes, significantly alters the molecule's physicochemical properties, opening new avenues for exploration.[2][3]

Specifically, the replacement of a methylene bridge with a nitrogen atom to form this compound reduces lipophilicity and introduces a site for further functionalization, enhancing its potential for interaction with biological targets.[3] This guide will focus exclusively on the this compound core, a scaffold that has proven to be particularly versatile and impactful.

A Historical Perspective: The Discovery of this compound

The first synthesis of this compound was reported in 1978 by Dupeyre and Rassat.[4] Their initial interest was rooted in the physical properties of the corresponding stable nitroxyl radical, this compound N-oxyl (AZADO), rather than the parent amine itself.[4] This seminal work laid the foundation for what would later become a critical area of research in organic catalysis. For many years following its discovery, the full potential of this compound as a synthetic intermediate and a pharmacophore remained largely untapped, with its utility primarily confined to the realm of radical chemistry. The subsequent recognition of AZADO's exceptional catalytic activity in alcohol oxidation spurred the development of more efficient and scalable syntheses of the this compound core.[5]

The Synthetic Landscape: Crafting the this compound Core

The construction of the rigid, tricyclic framework of this compound presents a unique synthetic challenge. Several strategies have been developed, often relying on intramolecular cyclization reactions of bicyclic precursors. This section will detail two of the most significant and mechanistically insightful approaches.

The Hofmann-Löffler-Freytag Approach: A Radical Path to Cyclization

One of the classical methods for synthesizing pyrrolidines and other cyclic amines is the Hofmann-Löffler-Freytag reaction. This powerful transformation proceeds via a radical mechanism, involving an intramolecular hydrogen atom transfer.[6][7] In the context of this compound synthesis, this reaction typically involves the treatment of an N-halo derivative of a suitable bicyclo[3.3.1]nonane with acid, often under photochemical or thermal conditions.

Mechanism:

The reaction is initiated by the homolytic cleavage of the N-halogen bond of the protonated N-haloamine, generating a highly reactive nitrogen-centered radical cation.[6] This radical then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state, a process favored by orbital overlap and the stability of the resulting carbon-centered radical. The newly formed carbon radical then abstracts the halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine. Finally, upon treatment with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution to yield the cyclized this compound product.

Figure 2: Synthetic pathway to this compound derivatives via Curtius rearrangement.

Detailed Experimental Protocol: Synthesis of this compound from endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of this compound. [8][9] Step 1: Synthesis of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid

-

To a stirred solution of 2-adamantanone (1.0 eq) in methanesulfonic acid (4-5 volumes) at 0 °C, slowly add sodium azide (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and 50% aqueous potassium hydroxide.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic byproducts.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.

Step 2: Curtius Rearrangement and Carbamate Formation

-

Suspend the carboxylic acid (1.0 eq) in toluene and add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Add benzyl alcohol (1.5 eq) and continue to reflux for an additional 12-16 hours.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the benzyl carbamate derivative.

Step 3: Intramolecular Cyclization and Deprotection

-

Dissolve the benzyl carbamate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a halogenating agent (e.g., N-bromosuccinimide, 1.1 eq) and stir at room temperature until the starting material is consumed.

-

Quench the reaction with aqueous sodium thiosulfate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude product in methanol and subject it to hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Filter the reaction mixture through celite, and concentrate the filtrate.

-

Purify the residue by acid-base extraction or column chromatography to afford this compound.

Physicochemical and Spectroscopic Characterization

The introduction of the nitrogen atom at the 2-position of the adamantane core imparts distinct physicochemical and spectroscopic properties.

Physicochemical Properties

Compared to its parent hydrocarbon, adamantane, this compound exhibits increased polarity and reduced lipophilicity. [3]This is a direct consequence of the presence of the nitrogen heteroatom and its ability to participate in hydrogen bonding. These properties are particularly relevant in the context of drug design, as they can influence a molecule's solubility, membrane permeability, and interactions with biological targets. [2][3]

Spectroscopic Data

The rigid, C2v-symmetric structure of this compound gives rise to a characteristic spectroscopic signature.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | A complex multiplet pattern in the aliphatic region, with distinct signals for the bridgehead and methylene protons. The protons adjacent to the nitrogen atom are typically shifted downfield. |

| ¹³C NMR | Shows distinct signals for the different carbon environments within the cage structure. The carbons bonded to the nitrogen atom (C1 and C3) are shifted downfield compared to the other carbons. |

| IR Spectroscopy | Characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations are observed below 3000 cm⁻¹. [10][11] |

| Mass Spectrometry | The molecular ion peak is typically observed. Fragmentation often involves the loss of small neutral molecules or radicals from the adamantane cage. [12][13] |

Mass Spectrometry Fragmentation:

The fragmentation of adamantane and its derivatives in mass spectrometry often involves the opening of the cage structure. [12]For this compound, common fragmentation pathways may include the loss of an ethyl radical or other small hydrocarbon fragments, leading to the formation of stable nitrogen-containing cations. The specific fragmentation pattern can be a useful tool for identifying the this compound core in unknown compounds.

Applications: From Catalysis to Medicine

The unique structural and electronic properties of this compound have led to its application in diverse areas of chemistry, most notably in organocatalysis and medicinal chemistry.

A Precursor to the High-Performance Catalyst AZADO

The most prominent application of this compound is as the synthetic precursor to this compound N-oxyl (AZADO). [5]AZADO is a highly efficient and selective organocatalyst for the oxidation of alcohols to aldehydes and ketones. [5][14]It offers several advantages over the more traditional TEMPO catalyst, including higher reactivity towards sterically hindered alcohols and milder reaction conditions. [5] Synthesis of AZADO from this compound:

The oxidation of this compound to AZADO is typically achieved using a tungsten-based catalyst in the presence of hydrogen peroxide. [10] Experimental Protocol:

-

Dissolve this compound (1.0 eq) and sodium tungstate dihydrate (0.1 eq) in a mixture of methanol and methylene chloride.

-

Add urea-hydrogen peroxide complex (UHP, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 3-5 hours.

-

Quench the reaction with aqueous sodium sulfite and extract the product with methylene chloride.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield AZADO as a red solid.

Figure 3: Oxidation of this compound to the organocatalyst AZADO.

A Privileged Scaffold in Drug Discovery

The rigid this compound framework has emerged as a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can be precisely decorated with functional groups to interact with specific biological targets. [1][15]Its reduced lipophilicity compared to adamantane can also lead to improved pharmacokinetic properties. [3] Antiviral Activity:

Inspired by the success of the adamantane-based antiviral drugs amantadine and rimantadine, researchers have explored this compound derivatives as potential antiviral agents. [3]The introduction of the nitrogen atom allows for different substitution patterns and can alter the molecule's interaction with viral targets, such as the M2 proton channel of the influenza virus. [3] Central Nervous System (CNS) Applications:

Derivatives of this compound have shown promise as ligands for various CNS targets, including sigma receptors. [1][15]The rigid scaffold allows for the precise orientation of pharmacophoric groups, leading to high affinity and selectivity. The exploration of N-arylalkyl-2-azaadamantanes has provided valuable insights into the structure-activity relationships for sigma receptor binding. [1]

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a key building block in modern organic synthesis and medicinal chemistry, this compound has proven to be a molecule of enduring value. The synthetic routes to this unique scaffold are now well-established, providing access to a wide range of derivatives. Its central role in the development of the highly effective AZADO catalyst has solidified its importance in the field of oxidation chemistry.

Looking ahead, the potential of this compound in drug discovery is far from exhausted. Its rigid, three-dimensional structure, coupled with the ability to fine-tune its physicochemical properties through substitution, makes it an attractive scaffold for the design of novel therapeutics targeting a wide array of biological targets. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, we can expect to see the this compound core featured in the next generation of innovative medicines.

References

- This compound N-oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society.

- Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega.

- Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC.

- This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society.

- Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed.

- Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC.

- Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Deriv

- 13C NMR spectra of adamantane deriv

- US20120053348A1 - Method for producing this compound compound from bicyclocarbamate compound.

- Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability.

- EP2221306A1 - Method for producing this compound.

- This compound N-Oxyl, AZADO. Organic Chemistry Portal.

- Unlocking therapeutic potential: the role of adamantane in drug discovery.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Practical Preparation Methods for Highly Active Azaadamantane-Nitroxyl-Radical-Type Oxidation Catalysts.

- Mass spectrometry of diamantane and some adamantane derivatives.

- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- Hofmann-Löffler-Freytag Reaction. Alfa Chemistry.

- Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC.

- Hofmann–Löffler reaction. Wikipedia.

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Curtius Rearrangement. Chemistry Steps.

- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.

- Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. YouTube.

- Mass Spectrometry - Fragmentation P

- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- Solid-state chemical-shift referencing with adamantane. PubMed.

- Hofmann-Loeffler-Freytag reaction. Vive Chemistry - WordPress.com.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry.

- Fragment

- Curtius rearrangement. Wikipedia.

- IR Absorption Table. University of California, Los Angeles.

-

Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbitu[16]ril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. Charles University.

- Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube.

- common fragmentation mechanisms in mass spectrometry. YouTube.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Hofmann-Loffler-Freytag Reaction. Cambridge University Press.

- Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. connectsci.au [connectsci.au]

- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2221306A1 - Method for producing this compound - Google Patents [patents.google.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. This compound N-Oxyl, AZADO [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 2-Azaadamantane Hydrochloride Salt

Introduction: The Significance of the 2-Azaadamantane Scaffold

The adamantane cage, a rigid and lipophilic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, influencing molecular recognition and pharmacokinetic properties.[1] The introduction of a nitrogen atom into the adamantane framework to form azaadamantanes significantly alters the physicochemical properties of the parent molecule. Specifically, this compound, a key heterocyclic analogue, exhibits reduced lipophilicity and introduces a basic center, enhancing aqueous solubility and providing a handle for further functionalization.[2] These characteristics make this compound and its derivatives attractive building blocks in drug discovery, with applications as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) for the treatment of metabolic disorders, and as precursors to potent catalysts like this compound N-oxyl (AZADO).[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, culminating in the preparation of its hydrochloride salt, a stable and readily handleable form.

Strategic Approaches to the this compound Core

The construction of the tricyclic this compound skeleton is a non-trivial synthetic challenge that has been approached through several strategic disconnections. The most prevalent and practical syntheses commence from bicyclo[3.3.1]nonane precursors, employing intramolecular cyclization as the key ring-forming step. This guide will detail two principal strategies: one based on reductive amination and another employing a Curtius rearrangement, followed by a discussion of the classic Hofmann-Löffler-Freytag reaction as an alternative route.

Strategy 1: Reductive Amination of a Bicyclic Ketone

This approach hinges on the formation of the this compound ring system via an intramolecular reductive amination of a suitably functionalized bicyclo[3.3.1]nonane derivative. The key intermediate is typically a bicyclic amino-ketone or a precursor that can be converted to one in situ.

Causality Behind the Experimental Choices

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[5] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine.[5] The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice due to their mild nature and chemoselectivity.[5]

Experimental Workflow: Reductive Amination Pathway

Caption: Reductive Amination approach to this compound Hydrochloride.

Detailed Experimental Protocol: Reductive Amination Route

Step 1: Synthesis of endo-7-Aminomethylbicyclo[3.3.1]nonan-3-one

The synthesis of the key bicyclic amino-ketone precursor can be achieved from bicyclo[3.3.1]nonane-2,6-dione through a multi-step sequence.[6]

Step 2: Intramolecular Reductive Amination to form this compound

-

To a solution of endo-7-aminomethylbicyclo[3.3.1]nonan-3-one in a suitable solvent such as methanol or acetonitrile, add a mild acid catalyst, for example, acetic acid, to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH3CN) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.

-

Basify the reaction mixture with an aqueous base (e.g., 2 M NaOH) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

Step 3: Formation of this compound Hydrochloride Salt

-

Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrogen chloride in diethyl ether (e.g., 1 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.[7]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[7]

Strategy 2: Curtius Rearrangement and Intramolecular Cyclization

An alternative and elegant approach to the this compound core involves a Curtius rearrangement of a bicyclic acyl azide, followed by an intramolecular cyclization.[8][9] This strategy leverages the efficient conversion of a carboxylic acid to an amine with the loss of one carbon atom.[10]

Causality Behind the Experimental Choices

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine.[11] This reaction is known for its high functional group tolerance and stereospecificity. The choice of starting material, endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, is strategic as the double bond provides a site for a subsequent intramolecular cyclization reaction.

Experimental Workflow: Curtius Rearrangement Pathway

Caption: Curtius Rearrangement approach to this compound Hydrochloride.

Detailed Experimental Protocol: Curtius Rearrangement Route

Step 1: Synthesis of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid

This starting material can be prepared from 2-adamantanone via a Schmidt reaction.[12]

-

Dissolve 2-adamantanone in methanesulfonic acid.

-

Gradually add sodium azide, maintaining the temperature between 20-35 °C.

-

After the reaction is complete, carefully quench the mixture with water and neutralize with a base.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry to obtain endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.[12]

Step 2: Curtius Rearrangement and Cyclization

-

Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

-

The crude acyl azide is then heated in an inert solvent like toluene to effect the Curtius rearrangement to the isocyanate.

-

The isocyanate can be trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.

-

The intramolecular cyclization of the unsaturated carbamate can be induced by treatment with an acid or an electrophilic reagent that activates the double bond.[8] For example, epoxidation of the double bond with an agent like m-CPBA, followed by intramolecular attack of the carbamate nitrogen, can lead to the formation of a protected this compound derivative.[8]

Step 3: Deprotection and Salt Formation

-

The protecting group (e.g., benzyl carbamate) is removed under appropriate conditions, such as hydrogenolysis with Pd/C catalyst.[13]

-

The resulting this compound is then converted to its hydrochloride salt as described in Strategy 1.

Strategy 3: The Hofmann-Löffler-Freytag Reaction

A classic, though less commonly used, approach for the synthesis of pyrrolidines and piperidines is the Hofmann-Löffler-Freytag reaction.[14][15] This reaction involves the intramolecular cyclization of an N-haloamine under acidic conditions, proceeding through a free-radical mechanism.[15]

Causality Behind the Experimental Choices

This reaction is initiated by the homolytic cleavage of the N-halogen bond of a protonated N-haloamine, typically induced by heat or UV light.[16] This generates a nitrogen-centered radical which then abstracts a hydrogen atom from a remote carbon, usually at the δ-position, via a 1,5-hydrogen shift. The resulting carbon-centered radical then propagates the chain by abstracting a halogen atom, and the final cyclization occurs via an intramolecular SN2 reaction upon treatment with a base.

Conceptual Application to this compound Synthesis

While a detailed modern protocol for the synthesis of this compound via this method is not as prevalent in the literature as the other routes, the conceptual steps would be as follows:

-

Preparation of the N-haloamine precursor: A suitable bicyclo[3.3.1]nonane derivative with an amino group at the appropriate position would be N-halogenated using a reagent like N-chlorosuccinimide (NCS) or sodium hypochlorite.

-

Radical generation and cyclization: The N-haloamine would be treated with a strong acid (e.g., sulfuric acid or trifluoroacetic acid) and subjected to heat or UV irradiation to initiate the radical cascade and subsequent cyclization.

-

Workup and isolation: The reaction mixture would be basified to effect the final ring closure and allow for the extraction and purification of this compound.

Quantitative Data and Spectroscopic Characterization

| Parameter | Strategy 1 (Reductive Amination) | Strategy 2 (Curtius Rearrangement) |

| Overall Yield | Moderate to Good | Moderate to Good |

| Key Advantages | Convergent, uses well-established reactions. | Allows for the introduction of diverse functionality. |

| Key Disadvantages | Multi-step synthesis of the starting amino-ketone. | Use of potentially hazardous azide reagents. |

Spectroscopic Data for this compound Hydrochloride:

| Technique | Observed Data |

| ¹H NMR | The spectrum is expected to show broad signals due to the rigid cage structure and the presence of the ammonium proton. |

| ¹³C NMR | The spectrum will display signals corresponding to the unique carbon atoms in the adamantane framework.[17] |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (as -NH₂⁺-) in the region of 2500-3000 cm⁻¹, and C-H stretching around 2850-2950 cm⁻¹. |

| Mass Spec (m/z) | The free base (this compound) has a molecular weight of 137.22 g/mol . The mass spectrum would show the molecular ion peak [M]⁺ at m/z 137.[18] |

Conclusion and Future Perspectives

The synthesis of this compound hydrochloride can be achieved through several robust synthetic strategies, with the reductive amination and Curtius rearrangement approaches being the most versatile and commonly employed. The choice of a particular route will depend on the availability of starting materials, desired scale, and the need for specific functionalization. The continued interest in azaadamantanes in drug discovery and catalysis will undoubtedly drive the development of even more efficient and innovative synthetic methodologies for this valuable heterocyclic scaffold.

References

- Doyle, M. P., & Claxton, E. E. (1968). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. Journal of the American Chemical Society, 90(13), 3584-3585.

- EP2221306A1 - Method for producing this compound - Google Patents. (n.d.).

- Popov, I., Pashenko, O., Shishkina, S., Volochnyuk, D., & Ryabukhin, S. (2023).

- Synthesis of 2-Oxaadamantane Derivatives. (2010). Russian Journal of Organic Chemistry, 46(1), 1-6.

- Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. (2018). ACS Omega, 3(9), 11847-11853.

- RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents. (n.d.).

- Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993-1018.

- Bhattacharya, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1435-1463.

-

This compound. PubChem. Retrieved February 7, 2024, from [Link]

- Sasano, Y., et al. (2021). Synthesis of a Cage-like High Energy Density Compound with the this compound Skeleton Containing Seven Nitro Groups at All-Bridge Positions. Organic Letters, 23(15), 5896-5900.

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

Hofmann-Loeffler-Freytag reaction. (2012, November 2). Vive Chemistry. Retrieved from [Link]

- Facile Synthetic Routes to 2-Oxo-1-adamantanalkanoic Acids. (2023). The Journal of Organic Chemistry, 88(15), 10435-10440.

- Wipf, P., et al. (2010). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Tetrahedron, 66(31), 5852-5862.

-

Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. (2021, September 21). YouTube. Retrieved from [Link]

-

Reductive Amination. Chemistry Steps. Retrieved February 7, 2024, from [Link]

- A mass spectrometric investigation on some 5-substituted adamantan-2-ones. (1998). Journal of the Serbian Chemical Society, 63(3), 207-212.

- Shibuya, M., et al. (2006). This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26), 8412-8413.

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373.

-

Hofmann-Loffler-Freytag Reaction. (n.d.). Name Reaction. Retrieved from [Link]

- Butkus, E., et al. (2009). Baker's Yeast for Sweet Dough Enables Large-Scale Synthesis of Enantiomerically Pure Bicyclo[3.3.1]nonane-2,6-dione. Synthesis, 2009(05), 864-867.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

- EP2794607B1 - Derivatives of aza adamantane and uses thereof - Google Patents. (n.d.).

- Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(25), 6970-6987.

- Kassiou, M., et al. (2023). Unlocking therapeutic potential: the role of adamantane in drug discovery. Accounts of Chemical Research, 56(15), 2045-2056.

-

The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved from [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 265.

- Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review, 14(2), 10-17.

- Eguchi, S., et al. (1990). Intramolecular 1,3-dipolar cycloaddition reaction of 3-endo-azidobicyclo[3.3.1]non-6-ene. A facile route to 5-azaprotoadamant-4-ene. Tetrahedron Letters, 31(1), 121-124.

-

Hofmann–Löffler reaction. In Wikipedia. Retrieved February 7, 2024, from [Link]

-

Infrared Spectroscopy. Illinois State University. Retrieved February 7, 2024, from [Link]

- Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- Mass spectrometry of diamantane and some adamantane derivatives. (1971). Organic Mass Spectrometry, 5(4), 427-438.

-

1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. (2018, September 21). YouTube. Retrieved from [Link]

- FT-IR and FT-Raman spectroscopic signatures, vibrational assignments, NBO, NLO analysis and molecular docking study of 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 25-35.

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. EP2221306A1 - Method for producing this compound - Google Patents [patents.google.com]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 15. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. kbfi.ee [kbfi.ee]

- 18. This compound | C9H15N | CID 637989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 2-Azaadamantane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Structural Significance of 2-Azaadamantane

This compound, a rigid, caged bicyclic amine, serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to orient substituents in well-defined spatial arrangements. These characteristics have led to its incorporation into a variety of drug candidates and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, characterization, and the analysis of its derivatives. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying structural correlations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Rigid Cage Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. The rigidity of the adamantane cage results in a well-resolved spectrum with distinct signals for each unique proton and carbon environment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and can slightly influence chemical shifts.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a set of distinct multiplets arising from the protons on the adamantane cage. Due to the molecule's symmetry, several protons are chemically equivalent.

-

Bridgehead Protons (C1-H and C3-H): These protons are typically found in the downfield region of the aliphatic signals due to their unique electronic environment.

-

Methylene and Methine Protons: The remaining protons on the cage give rise to a complex series of overlapping multiplets. The exact chemical shifts and coupling constants are highly dependent on their spatial relationship to the nitrogen atom and other protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the number of unique carbon environments in the molecule.

-

Bridgehead Carbons (C1 and C3): These carbons, being methines, will appear at a characteristic chemical shift.

-

Carbons Adjacent to Nitrogen (C1 and C3): The electronegativity of the nitrogen atom causes a downfield shift for the adjacent carbons (C1 and C3) compared to their counterparts in adamantane itself.

-

Methylene Carbons: The remaining methylene carbons will give rise to distinct signals based on their position relative to the nitrogen atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 | ~50-60 |

| C4, C10 | ~30-40 |

| C5, C7 | ~25-35 |

| C6 | ~20-30 |

| C8, C9 | ~35-45 |

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Caption: Molecular structure of this compound with atom numbering.

II. Mass Spectrometry (MS): Unraveling the Molecular Ion and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, which is indicative of its rigid, cyclic structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound. It typically provides a clear molecular ion peak and a rich fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The sample is introduced into the ion source (often via a gas chromatograph for pure samples), ionized, and the resulting ions are accelerated into the mass analyzer.

Mass Spectrum Analysis

The mass spectrum of this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 137, corresponding to its molecular weight (C₉H₁₅N). The fragmentation pattern is a key diagnostic tool.

-

Molecular Ion (M⁺): The presence of a strong molecular ion peak is characteristic of the stable adamantane cage.

-

Loss of Hydrogen ([M-1]⁺): A peak at m/z 136 is expected due to the loss of a hydrogen radical.

-

Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. In this compound, this would lead to the formation of stable iminium ions.

-

Ring Fragmentation: The rigid adamantane structure is prone to characteristic ring fragmentation pathways, leading to a series of smaller fragment ions. The fragmentation of adamantane itself often results in the loss of ethylene (C₂H₄) and other small hydrocarbon fragments.[2] Similar patterns, modified by the presence of the nitrogen atom, are expected for this compound.

Caption: Key regions in the IR spectrum of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, MS, and IR techniques. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and reveals characteristic fragmentation patterns, and IR spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system for the unambiguous structural confirmation of this important molecular scaffold. The principles and data presented in this guide serve as a foundational reference for researchers working with this compound and its derivatives in the pursuit of novel therapeutics and advanced materials.

References

-

Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbitu[3]ril - Supporting Information.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". (2023, November 6). In YouTube. Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Azaadamantan-6-one: A Missing Isomer | ACS Omega. (2018, September 18). Retrieved from [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC. (n.d.). Retrieved from [Link]

-

Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - NIH. (2023, December 14). Retrieved from [Link]

-

Vibrational frequencies and structural determination of adamantane - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Assigning Vibrational Frequencies - SKKU. (n.d.). Retrieved from [Link]

-

Tables of Molecular Vibrational Frequencies - Standard Reference Data | NIST. (n.d.). Retrieved from [Link]

-

13C NMR spectra of adamantane derivatives. (n.d.). Retrieved from [Link]

-

Solid-state chemical-shift referencing with adamantane - PubMed. (n.d.). Retrieved from [Link]

-

Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum#. (2021, October 1). Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). In Preprints.org. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 2-Azaadamantane-N-oxyl (AZADO)

Technical Whitepaper: The AZADO Class Catalyst Synthesis, Characterization, and Catalytic Architecture [1]

Executive Summary: The Steric Imperative

In the landscape of aerobic organocatalysis, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has long been the standard. However, its application in complex pharmaceutical synthesis is severely limited by the "steric wall"—the four methyl groups flanking the radical center hinder access to sterically demanding secondary alcohols.

2-Azaadamantane-N-oxyl (AZADO) represents a structural paradigm shift. By embedding the nitroxyl moiety within the rigid, cage-like adamantane framework, AZADO eliminates the

Part 1: The Structural Imperative

The catalytic efficiency of nitroxyl radicals is governed by the accessibility of the oxoammonium active species.

| Feature | TEMPO | AZADO | Impact |

| Steric Environment | Congested (4 | Open (Adamantane Cage) | AZADO accepts bulky substrates (e.g., menthol, steroids). |

| Redox Potential ( | +186 mV (vs Ag/Ag | +236 mV (vs Ag/Ag | AZADO is a thermodynamically stronger oxidant.[1] |

| Kinetic Stability | High | High | Both survive multiple turnover cycles. |

| Catalytic Rate ( | 1.0 (Reference) | >20x (for 2° alcohols) | Significant reduction in reaction time and catalyst loading. |

Data Source: Iwabuchi et al., J. Am. Chem. Soc. (2006, 2013).

Part 2: Synthetic Pathway (The Iwabuchi Protocol)

The most robust route to AZADO utilizes 1,3-adamantanediol as the starting material.[2] This route is preferred for its scalability and avoidance of heavy metal oxidants (like Pb(OAc)

Step-by-Step Methodology

1. Oxidative Fragmentation (The Grob-Type Cleavage) We convert the adamantane cage into a bicyclic dione to allow for nitrogen insertion.

-

Reagents: 1,3-Adamantanediol, (Diacetoxyiodo)benzene (PIDA), Iodine (

).[1] -

Protocol: Dissolve 1,3-adamantanediol in cyclohexane. Add PIDA (1.2 eq) and

(1.0 eq). Irradiate with visible light (tungsten lamp) or reflux to promote the radical fragmentation. -

Mechanism: The alkoxyl radical generated undergoes

-scission, cleaving the C1-C2 bond to form bicyclo[3.3.1]nonane-3,7-dione . -

Checkpoint: Monitor by TLC. Product is a distinct diketone.

2. Double Reductive Amination (The Cage Reconstruction) This step is the "chemical zipper," pulling the bicyclic ring back into a cage structure with a nitrogen atom at the bridgehead.

-

Reagents: Bicyclo[3.3.1]nonane-3,7-dione, Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Suspend the dione in dry MeOH.

-

Add excess

(10 eq) to form the transient iminium species. -

Slowly add

(0.7 eq per carbonyl) at 0°C, then warm to RT. -

Critical Workup: Acidify to pH < 2 to destroy excess hydride, then basify to pH > 12 to extract the amine.

-

-

Product: This compound (volatile solid).

3. Catalytic Oxidation to the Radical The final step converts the secondary amine to the stable nitroxyl radical.

-

Reagents: this compound, Sodium Tungstate dihydrate (

), Urea-Hydrogen Peroxide (UHP) or aqueous -

Protocol:

-

Dissolve amine in MeOH/Water (1:1).

-

Add catalytic

(5 mol%). -

Dropwise addition of

(2.5 eq) at 0°C. -

Stir at RT for 3-6 hours.

-

-

Self-Validating Endpoint: The solution transitions from colorless to a deep orange-red , indicative of the nitroxyl radical.

Synthesis Workflow Diagram

Caption: The Iwabuchi route converts the adamantane diol to AZADO via a bicyclic dione intermediate.[1]

Part 3: Characterization Profile

To ensure the integrity of the synthesized catalyst, the following analytical signatures must be verified.

Electron Paramagnetic Resonance (EPR)

The definitive fingerprint of a stable radical.

-

Signature: A characteristic triplet (1:1:1 intensity ratio) due to hyperfine coupling with the

N nucleus ( -

Coupling Constant (

): ~1.6 mT (16 Gauss). -

Solvent: Dilute solution in Benzene or

. -

Note: If the triplet is broadened or shows complex splitting, check for impurities or high concentration (spin exchange broadening).

Cyclic Voltammetry (CV)

Validates the redox activity required for the catalytic cycle.

-

Setup: Glassy carbon working electrode, Pt wire counter, Ag/AgNO

reference. -

Electrolyte: 0.1 M

in Acetonitrile. -

Observation: A fully reversible redox wave corresponding to the Nitroxyl

Oxoammonium couple. -

Target Value:

(vs Ag/Ag-

Diagnostic: If the wave is irreversible, the radical may be decomposing (instability) or the solvent is wet.

-

X-Ray Crystallography

-

Crystal Habit: Red/Orange prisms.

-

Key Metric: N-O bond length should be approx 1.28 Å , indicating the delocalized radical character (intermediate between single and double bond).

Part 4: Mechanistic Utility & Application

AZADO operates via an oxidative turnover cycle driven by a terminal oxidant (typically NaOCl or PhI(OAc)

The Catalytic Cycle

-

Activation: AZADO is oxidized to the highly electrophilic Oxoammonium cation (AZADO

=O). -

Substrate Attack: The alcohol attacks the oxoammonium, forming a transient complex.[1]

-

Elimination: An intramolecular proton abstraction releases the Carbonyl product and the Hydroxylamine (AZADO-OH).

-

Regeneration: The terminal oxidant regenerates the Oxoammonium species.

Mechanism Diagram

Caption: The AZADO catalytic cycle.[3][4][5][6] The oxoammonium species acts as the hydride acceptor.

Standard Oxidation Protocol (1 mmol Scale)

-

Mix: Alcohol (1.0 mmol) and AZADO (1 mol%, 1.5 mg) in

(3 mL). -

Buffer: Add aqueous saturated

(1 mL) containing KBr (10 mol%). -

Oxidant: Add aqueous NaOCl (commercial bleach, ~1.2 eq) dropwise at 0°C.

-

Monitor: Stir vigorously. Reaction is typically complete in <20 mins.

-

Quench: Add aqueous

.

References

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006).[7][8] "this compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[2][9][3][7][8] Journal of the American Chemical Society, 128(26), 8412–8413. Link

-

Shibuya, M., Sasano, Y., Tomizawa, M., Hamada, T., Kozawa, M., Nagahama, N., & Iwabuchi, Y. (2011). "Synthesis of this compound N-Oxyl (AZADO) and 1-Me-AZADO." Synthesis, 2011(21), 3418–3425. Link

-

Hayashi, M., Sasano, Y., Nagasawa, S., Shibuya, M., & Iwabuchi, Y. (2013). "9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): A Highly Active Organocatalyst for Aerobic Alcohol Oxidation."[9] Chemical & Pharmaceutical Bulletin, 61(12), 1197-1200.[10] Link

-

Stahl, S. S. (2004). "Palladium Catalysis for Aerobic Oxidation of Alcohols." Science, 305(5684), 700-702. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 5. upjohn.net [upjohn.net]

- 6. Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 8. This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

The Unseen Potential: A Technical Guide to the Radical Scavenging Properties of 2-Azaadamantane N-Oxyl (AZADO)

Introduction: Beyond a Catalyst, A Potential Guardian Against Oxidative Stress

To the dedicated researcher, scientist, and drug development professional, 2-Azaadamantane N-Oxyl (AZADO) is primarily recognized as a highly efficient and sterically unhindered nitroxyl radical catalyst for the oxidation of alcohols.[1][2][3] Its catalytic prowess, often outperforming the well-known (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), stems from the unique structural rigidity of its azaadamantane framework, which minimizes steric hindrance around the reactive nitroxyl radical moiety.[4] However, to confine our understanding of AZADO to its catalytic role in synthesis is to overlook a potentially significant facet of its chemical personality: its inherent radical scavenging and antioxidant properties.

This technical guide moves beyond the established catalytic applications of AZADO to explore its potential in the realm of mitigating oxidative stress.[5] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, making the quest for effective antioxidant agents a cornerstone of modern drug development.[5] Nitroxide radicals, the class of compounds to which AZADO belongs, are known to possess potent antioxidant activities.[6] This guide will provide a deep dive into the theoretical underpinnings of AZADO's radical scavenging capabilities, grounded in the well-documented behavior of nitroxides, and present the established experimental protocols to quantify this activity.

The Mechanistic Core: How Nitroxide Radicals Quench Damaging Radicals

The antioxidant activity of nitroxide radicals like AZADO is multifaceted, primarily revolving around their ability to act as potent scavengers of carbon-centered and peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation. The fundamental mechanism involves the nitroxide radical (R₂NO•) reacting with a deleterious radical (R'•) to form a stable, non-radical adduct.

A crucial aspect of their antioxidant function is their potential for a catalytic cycle. The nitroxide can be regenerated from the formed adducts, allowing a single AZADO molecule to neutralize multiple radical species. This catalytic behavior is a significant advantage over stoichiometric antioxidants.

Furthermore, nitroxides can participate in redox reactions that mimic the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD). The nitroxide radical can be oxidized to an oxoammonium cation or reduced to a hydroxylamine, both of which can participate in subsequent reactions to neutralize ROS. The interplay between these three oxidation states is central to their sustained antioxidant effect.

Below is a generalized representation of the catalytic cycle of a nitroxide radical in scavenging peroxyl radicals, a key driver of lipid peroxidation.

Caption: Catalytic cycle of AZADO in peroxyl radical scavenging.

Structural Advantage of AZADO: An Edge Over TEMPO?

While the fundamental radical scavenging mechanism is common to nitroxides, the specific reactivity of each molecule is dictated by its structure. TEMPO, the archetypal nitroxyl radical antioxidant, is sterically hindered by four methyl groups flanking the N-O bond.[4] This steric bulk can influence its ability to interact with and neutralize other radical species.

AZADO, in contrast, possesses a more open and accessible nitroxyl group integrated into a rigid cage-like azaadamantane structure.[1] This reduced steric hindrance is the very reason for its superior performance in alcohol oxidation, as it allows for easier access of the substrate to the catalytic center.[7] It is logical to hypothesize that this same structural feature could translate to enhanced radical scavenging activity. A less encumbered nitroxyl moiety could potentially react more readily with a wider range of radical species, suggesting that AZADO may exhibit a higher reaction rate and, consequently, greater antioxidant potency compared to TEMPO. A comprehensive kinetic study has correlated the catalytic activity of AZADO derivatives with their structural and electronic parameters.[4]

Quantifying Radical Scavenging Potency: Standardized In Vitro Assays

To transition from theoretical potential to empirical evidence, standardized and validated in vitro assays are indispensable. The following protocols for the DPPH and ABTS assays are the gold-standard methods for evaluating the radical scavenging activity of a compound like AZADO. These self-validating systems provide a robust framework for quantifying antioxidant potency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] This neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is directly proportional to the radical scavenging activity.

-

Preparation of DPPH Stock Solution:

-

Accurately weigh 2.4 mg of DPPH and dissolve it in 100 mL of methanol. This creates a 0.06 mM stock solution.

-

Store the solution in an amber-colored bottle and in the dark at 4°C to prevent degradation.

-

-

Preparation of Test Samples:

-

Prepare a stock solution of AZADO in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.

-

-

Assay Procedure:

-

To 2 mL of each AZADO dilution, add 2 mL of the methanolic DPPH solution.

-

Prepare a blank sample containing 2 mL of methanol and 2 mL of the AZADO solution (at each concentration) to nullify any absorbance from the compound itself.

-

Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.

-

Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the test sample.

-

-

-

Determination of IC₅₀ Value:

-

Plot the percentage of scavenging activity against the corresponding concentrations of AZADO.

-

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined from this graph. A lower IC₅₀ value indicates a higher antioxidant activity.[8]

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.

-

-

Preparation of ABTS•⁺ Working Solution:

-

Prior to the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Samples:

-

Prepare a stock solution of AZADO and a series of dilutions as described for the DPPH assay. A known antioxidant, such as Trolox, should be used as a positive control to generate a standard curve.

-

-

Assay Procedure:

-

Add 1.0 mL of the ABTS•⁺ working solution to 10 µL of each AZADO dilution (or Trolox standard).

-

Vortex the solutions and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity and Trolox Equivalent Antioxidant Capacity (TEAC):

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.

-

The antioxidant capacity of AZADO is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of AZADO to that of Trolox.

-

Caption: Experimental workflow for the ABTS radical scavenging assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise tabular format for easy comparison. This allows for a direct assessment of AZADO's potency relative to standard antioxidants.

Table 1: Hypothetical Radical Scavenging Activity of AZADO and Reference Compounds

| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (mM Trolox equivalents/mM) |

| AZADO | To be determined | To be determined |

| TEMPO | To be determined | To be determined |

| Trolox | Reference | 1.0 |

| Ascorbic Acid | Reference | Reference |

Note: This table is a template for presenting experimentally determined values.

Implications for Drug Development

While the primary application of AZADO remains in synthetic chemistry, a thorough investigation of its radical scavenging properties could unveil new avenues for its use in drug development.[9] Should AZADO prove to be a potent radical scavenger, its unique chemical structure and established synthetic routes could make it an attractive scaffold for the development of novel antioxidant therapies. Its potential to catalytically neutralize radicals could offer a more sustained therapeutic effect compared to stoichiometric antioxidants. Furthermore, its application could be explored in mitigating oxidative stress in biological systems, a key pathological mechanism in numerous diseases.

Conclusion and Future Directions

This technical guide has laid the foundational framework for exploring the radical scavenging properties of AZADO. While its efficacy as an oxidation catalyst is well-established, its potential as an antioxidant remains a compelling area for investigation. The structural advantages of AZADO over more sterically hindered nitroxides like TEMPO provide a strong rationale for this exploration.

The detailed protocols for the DPPH and ABTS assays provided herein offer a clear and robust methodology for researchers to quantify the radical scavenging activity of AZADO. The resulting data will be crucial in determining its potential as a therapeutic agent for conditions rooted in oxidative stress. It is our hope that this guide will stimulate further research into this promising, yet underexplored, facet of AZADO's chemical character, potentially unlocking new applications in pharmaceutical development.

References

-

Radical scavenging activity percent (%), and IC50 values (mgL −1 ) at... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

IC 50 values of plant extracts for free radical scavenging activity by... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC. (2015). BMC Complementary and Alternative Medicine, 15(1), 1-9. [Link]

-

TEMPO Radical Analogue - Chemistry Stack Exchange. (2021, February 25). Retrieved February 4, 2026, from [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

This compound N-Oxyl, AZADO - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 61(12), 1197–1213. [Link]

-

This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - NIH. (2023, December 14). Retrieved February 4, 2026, from [Link]

-

DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2018, 8081792. [Link]

-

Bartosz, G. (2021). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants, 10(8), 1234. [Link]

-

Oxo-Carotenoids as Efficient Superoxide Radical Scavengers - MDPI. (2022, August 5). Retrieved February 4, 2026, from [Link]

-

AZIDO (TEMPO variants) - Wordpress. (n.d.). Retrieved February 4, 2026, from [Link]

-

Practical Preparation Methods for Highly Active Azaadamantane-Nitroxyl-Radical-Type Oxidation Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol - NIH. (2022, November 2). Retrieved February 4, 2026, from [Link]

-

Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Parameters for assessing the "oxidative stress" in biological system - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube. (2023, December 7). Retrieved February 4, 2026, from [Link]

-

(PDF) Assessment of antioxidant capacity of some extracts for further use in therapy. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Role of Oxoammonium Cation in the SOD-Mimic Activity of Cyclic Nitroxides. (n.d.). Retrieved February 4, 2026, from [Link]

-

N O AZADO N O TEMPO. (2007, September 10). Retrieved February 4, 2026, from [Link]

-

Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) Evaluation of antioxidant activity and chromatographic profile of extracts from the false jaborandi (Piper Aduncum). (n.d.). Retrieved February 4, 2026, from [Link]

-

Antioxidant Defence Systems and Oxidative Stress in Poultry Biology: An Update - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Antioxidant properties of prepared blueberry (Vaccinium myrtillus) extracts - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

Selectedin vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant Status - Open Access Pub. (n.d.). Retrieved February 4, 2026, from [Link]

-

Oxidative stress in biological systems and its relation with pathophysiological functions: the effect of physical activity on cellular redox homeostasis - PubMed. (2019, May 16). Retrieved February 4, 2026, from [Link]

-

Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Retrieved February 4, 2026, from [Link]

-

ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY - Farmacia Journal. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. This compound N-Oxyl, AZADO [organic-chemistry.org]

- 2. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 4. Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Oxidation of Sterically Hindered Alcohols using AZADO Catalyst

Introduction: Breaking the "TEMPO Barrier"

In the landscape of organic synthesis, the oxidation of alcohols to carbonyls is a fundamental transformation.[1][2] While the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical has long been the industry standard for organocatalytic oxidation, it suffers from a critical limitation: steric hindrance .[3]

The four methyl groups flanking the nitroxyl center in TEMPO provide kinetic stability but essentially block access to sterically demanding secondary alcohols. This results in sluggish kinetics or complete reaction failure for complex drug intermediates.

AZADO (2-Azaadamantane N-oxyl) solves this geometric problem. Developed by the Iwabuchi group at Tohoku University, AZADO incorporates the nitroxyl radical into a rigid, less hindered adamantane framework. This structural modification maintains radical stability while significantly opening the active site, allowing for the rapid oxidation of structurally complex alcohols that TEMPO cannot touch.

Key Advantages

-

Steric Accessibility: Oxidizes hindered secondary alcohols (e.g., menthol, steroid derivatives) with high efficiency.

-

Atom Economy: High turnover frequency (TOF) allows catalytic loading as low as 0.01 mol% (vs. 1–5 mol% for TEMPO).

-

Green Profile: Compatible with environmentally benign co-oxidants like Sodium Hypochlorite (NaOCl/Bleach).[2]

Mechanism of Action

The catalytic cycle of AZADO mirrors that of TEMPO but proceeds with significantly lower activation energy for the hydride abstraction step due to reduced steric repulsion.

The cycle relies on the shuttling between three oxidation states:

-

AZADO (Radical): The resting state (Orange/Red).

-

Oxoammonium Ion (Active Species): The highly electrophilic species that oxidizes the alcohol (Yellow).

-

Hydroxylamine: The reduced form generated after alcohol oxidation (Colorless).

Catalytic Cycle Diagram

Figure 1: The catalytic cycle of AZADO.[1][2][4][5][6] The oxoammonium species acts as the primary oxidant, converting the alcohol to a carbonyl while being reduced to hydroxylamine. The co-oxidant continuously regenerates the active species.

Experimental Protocols

Method A: The Aqueous "Green" Protocol (NaOCl/KBr)

Best for: General synthesis, scale-up, and cost-sensitive projects. Mechanism: Anelli-type oxidation where KBr acts as a cocatalyst to generate hypobromite in situ.

Reagents

-

Substrate: Alcohol (1.0 equiv)

-

Catalyst: AZADO (1 mol%)

-

Co-catalyst: KBr (10 mol%)

-

Terminal Oxidant: NaOCl (aqueous bleach, ~1.5 equiv)

-

Buffer: Sat. aq. NaHCO3 (to maintain pH ~8.6–9.5)

-

Solvent: DCM (Dichloromethane) / Water biphasic system

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve the Alcohol (1.0 equiv) and AZADO (0.01 equiv) in DCM (approx. 3–5 mL per mmol substrate).

-

Buffer Addition: Add KBr (0.10 equiv) dissolved in saturated aqueous NaHCO3 (2 mL per mmol substrate). The mixture will be biphasic.

-

Cooling: Cool the mixture to 0 °C in an ice bath. Critical: Controlling temperature prevents over-oxidation and suppresses side reactions.

-

Oxidant Addition: Dropwise, add aqueous NaOCl (1.3 – 1.5 equiv) over 5–10 minutes.

-

Visual Self-Validation: The organic layer should turn from orange (AZADO radical) to yellow (Oxoammonium). If the color fades to colorless (Hydroxylamine) rapidly, the regeneration step is too slow—add oxidant slightly faster or check pH.

-

-

Reaction: Stir vigorously at 0 °C for 20–60 minutes. Monitor by TLC.

-

Quenching: Once conversion is complete, add saturated aqueous Na2S2O3 (sodium thiosulfate).

-

Visual Endpoint: The yellow color should disappear, and the organic layer may return to a faint orange or colorless state as the oxidant is consumed.

-

-

Workup: Extract with DCM or EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: The Anhydrous Protocol (PIDA)

Best for: Acid-sensitive substrates, water-sensitive compounds, or substrates with low solubility in DCM/Water mixtures.

Reagents

-

Substrate: Alcohol (1.0 equiv)

-

Catalyst: AZADO (1 mol%)

-

Co-oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

-